molecular formula C15H17BrN2O3S2 B2674711 5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide CAS No. 1705754-22-8

5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2674711
CAS No.: 1705754-22-8
M. Wt: 417.34
InChI Key: KBIRXSFRWBZQQR-UHFFFAOYSA-N
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Description

5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, an indole moiety, and a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps. One common approach is to start with the bromination of an indole derivative to introduce the bromine atom. This is followed by the formation of the sulfonamide group through a reaction with thiophene-2-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-bromo-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O3S2/c1-18-7-6-10-8-11(2-3-12(10)18)13(19)9-17-23(20,21)15-5-4-14(16)22-15/h2-5,8,13,17,19H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIRXSFRWBZQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(S3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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